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Compound of Interest |

Compound Name: 3-[(Azetidin-3-yloxy)methyl]phenol
Cat. No.: B13321664
Get Quote

Current Status: Operational Ticket ID: AZT-PH-OPT-001 Assigned Specialist: Senior Application
Scientist, Lead Optimization Unit[1]

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for 3-[(Azetidin-3-yloxy)methyl]phenol (CAS:
1541585-21-0).[1] This molecule represents a classic "fragment-like" lead in modern medicinal
chemistry.[1] It combines a rigid, sp3-rich azetidine ring (a bioisostere for proline or
cyclobutane) with a phenolic pharmacophore.[1]

While this scaffold offers high ligand efficiency and defined vectors for target engagement,
users frequently encounter specific off-target profiles due to its physicochemical duality:[1]

o The Azetidine Amine (Basic): At physiological pH (7.4), the azetidine nitrogen (pKa ~10-11)
is protonated. This cationic center, linked to an aromatic ring, is a hallmark pharmacophore
for hERG channel blockade (cardiotoxicity) and phospholipidosis.

o The Phenol (Reactive): Phenols are prone to Redox Cycling and acting as PAINS (Pan-
Assay Interference Compounds), generating false positives in biochemical screens via
qguinone formation.
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This guide provides a systematic troubleshooting workflow to diagnose and mitigate these
specific off-target effects.

Diagnostic Workflow: Identifying the Source of
Noise

Before modifying the chemistry, use this decision matrix to identify which part of the molecule is
causing your off-target signal.
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Figure 1: Triage workflow to distinguish between physical artifacts (aggregation, redox) and
structural liabilities (hERG).[1]

Troubleshooting & Optimization Guides
Issue 1: Cardiotoxicity Signals (hERG Inhibition)

Symptom: Your compound shows activity in hERG binding assays or QT prolongation in ex vivo
models. Root Cause: The azetidine nitrogen is highly basic. The combination of a protonated
amine and an aromatic ring (the phenol) separated by a linker (2-4 bonds) perfectly mimics the
pharmacophore required to block the hERG potassium channel pore.[1]

Technical Solution: You must lower the pKa of the azetidine nitrogen (target pKa < 8.0) to
reduce the fraction of cationic species at physiological pH without destroying target affinity.

Modification Strategy Chemical Rationale Expected Outcome

_ _ Inductive electron withdrawal
Adding a Fluorine at the C3

o . o lowers amine pKa by ~1.5-2.0
Fluorination (3-F) position of the azetidine

log units. Reduces hERG

(geminal to the ether).[1] affinity.[2][3]

Removes the basic center
) ) Converting the secondary entirely. Warning: May Kill
N-Capping (Urea/Amide) ) ) ) )
amine to a urea or amide.[1] potency if the amine forms a

critical salt bridge.

Removes the nitrogen entirely
) Replace the Azetidine ring with  while maintaining ring
Oxetane Switch o
an Oxetane. geometry. Eliminates hERG

liability.

Protocol: hERG Surrogate Assay (FluxOR™) Use this rapid screen before expensive patch-
clamp studies.[1]

e Cell Line: HEK293 stably expressing hERG.

e Dye: Load cells with FluxOR™ Thallium-sensitive dye for 60 min.
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Treatment: Add 3-[(Azetidin-3-yloxy)methyl]phenol (0.1 - 30 pM).

Stimulus: Add Stimulus Buffer (K+/Tl+).

Readout: Measure fluorescence (Ex 490nm / Em 525nm).

Analysis: If IC50 < 10 puM, prioritize Fluorination strategy.

Issue 2: False Positives in Enzymatic Assays (PAINS)

Symptom: The compound shows potent inhibition across unrelated assays (e.g., Kinases,
Proteases) or displays "steep" Hill slopes (> 2.0). Root Cause: The phenol moiety can undergo
oxidation to form quinone methides or ortho-quinones.[1] These are highly reactive
electrophiles that covalently modify nucleophilic cysteine residues on proteins (non-specific
inhibition).

Technical Solution: Validate if the activity is driven by redox cycling.
Protocol: The "Redox Stress Test"
o Standard Assay: Run your primary assay with the compound.

» Reducing Condition: Repeat the assay in buffer supplemented with 1 mM DTT (Dithiothreitol)
or 5 mM GSH (Glutathione).

o Logic: Reducing agents scavenge the reactive quinones before they hit the protein.
* Interpretation:

o IC50 shifts > 10-fold (Potency drops): The activity was an artifact of phenol oxidation.
Action: Replace phenol with a bioisostere (e.g., Indazole, Pyridine).

o IC50 remains stable: The activity is driven by specific binding.

Issue 3: High Metabolic Clearance (Phase Il)

Symptom: Low oral bioavailability or rapid clearance in microsomes. Root Cause: The exposed
phenolic -OH is a "soft spot” for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases
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(SULTSs), leading to rapid Phase Il conjugation and excretion.[1]
Technical Solution: Steric shielding or bioisosteric replacement of the phenol.

Optimization Table:

Strategy Structure Change Effect on Metabolism

Slows oxidative dealkylation
] Deuterate the O-methylene ) o
Deuteration (CYP-mediated) via Kinetic

linker (-CD2-0-).[1] Isotope Effect (KIE).[1]

Sterically hinders UGT
_ _ Add a Methyl/Chloro group )
Steric Shield enzymes from accessing the
ortho to the phenol -OH.[1]
hydroxyl group.

Reduces electron density,
o Swap Phenol for 2- o )
Bioisostere o lowers oxidation potential, and
Hydroxypyridine or Indazole.[1] -
alters UGT recognition.

Frequently Asked Questions (FAQs)

Q: Can | use this compound as a covalent probe? A: Yes, but be careful. The azetidine ring
itself is strained.[4] While less reactive than epoxides, 3-substituted azetidines can undergo
ring-opening nucleophilic attack under high thermal stress or specific enzymatic catalysis.[1]
However, the primary covalent risk in this molecule is the phenol oxidation product (quinone),
not the azetidine.

Q: Why does my compound precipitate in the assay buffer? A: This molecule is a "flat" aromatic
linked to a polar head. At specific concentrations, it may form colloidal aggregates that
sequester enzymes.

e Fix: Always include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer.[1] If the
IC50 disappears with detergent, your compound was acting as a non-specific aggregator.

Q: Is the ether linker stable in plasma? A: Generally, yes. The alkyl-aryl ether linkage is robust
against plasma esterases.[1] The metabolic vulnerability lies in O-dealkylation by CYP450s
(cleaving the ether) or direct glucuronidation of the phenol.[1]
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Disclaimer: This guide is for research purposes only. 3-[(Azetidin-3-yloxy)methyl]phenol is a
chemical intermediate and not a clinically approved therapeutic.[1] Always adhere to local
safety regulations (MSDS) when handling phenolic amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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